molecular formula C11H8ClNO3 B1438837 5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole CAS No. 1105191-39-6

5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole

Cat. No.: B1438837
CAS No.: 1105191-39-6
M. Wt: 237.64 g/mol
InChI Key: NFTRXUPBQLRUCT-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole is an organic compound that features a unique combination of a benzodioxole ring and an isoxazole ring

Scientific Research Applications

5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Chloromethylation: The final step involves the chloromethylation of the isoxazole ring, which can be carried out using chloromethyl methyl ether in the presence of a Lewis acid such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to the formation of amines.

    Substitution: The chloromethyl group is reactive and can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced isoxazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The benzodioxole ring can interact with aromatic residues in proteins, while the isoxazole ring can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Benzodioxol-5-yl)-3-methylisoxazole: Similar structure but lacks the chloromethyl group.

    5-(1,3-Benzodioxol-5-yl)-3-(hydroxymethyl)isoxazole: Contains a hydroxymethyl group instead of a chloromethyl group.

    5-(1,3-Benzodioxol-5-yl)-3-(aminomethyl)isoxazole: Contains an aminomethyl group instead of a chloromethyl group.

Uniqueness

The presence of the chloromethyl group in 5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole makes it particularly reactive and versatile for further chemical modifications. This reactivity is not present in its similar compounds, making it unique for specific applications in synthesis and research.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-(chloromethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c12-5-8-4-10(16-13-8)7-1-2-9-11(3-7)15-6-14-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTRXUPBQLRUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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